5-Methylcytidine-13CD3

Mass Spectrometry Internal Standard Isotopic Interference

Researchers quantifying 5-methylcytidine (m⁵C) by LC-MS/MS face significant accuracy risks from matrix effects and internal standard co-elution issues. Unlabeled standards are indistinguishable from endogenous analyte, while per-deuterated analogs suffer a chromatographic retention time shift ('deuterium effect') that can bias quantification by up to 59.2%. 5-Methylcytidine-13CD3 solves this with a dual 13C/D3 label, providing a +4 Da mass shift that minimizes isotopic interference while ensuring near-identical chromatographic behavior to the native compound. This enables reliable isotope-dilution quantification of m⁵C in tRNA, rRNA, and mRNA for epitranscriptomics research. Key supply advantages: • +4 Da mass shift for reduced interference and reliable co-elution • Suitable for multiplexed analysis of multiple modified nucleosides • Enables low-femtomole sensitivity for cancer biomarker studies in urine

Molecular Formula C₉¹³CH₁₂D₃N₃O₅
Molecular Weight 261.25
Cat. No. B1155100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytidine-13CD3
SynonymsNSC 363933
Molecular FormulaC₉¹³CH₁₂D₃N₃O₅
Molecular Weight261.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylcytidine-13CD3: A Dual-Labeled Internal Standard for Accurate RNA Modification Quantification


5-Methylcytidine-13CD3 is a stable isotope-labeled nucleoside analogue of 5-methylcytidine (m⁵C), a prevalent post-transcriptional RNA modification found in ribosomal and transfer RNA across all domains of life [1]. It is characterized by the incorporation of one ¹³C atom and three deuterium (D₃) atoms, resulting in a molecular formula of C₉¹³CH₁₂D₃N₃O₅ and a molecular weight of 261.25 g/mol, a +4 Da mass shift from the unlabeled analyte . This compound is primarily designed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate and precise quantification of m⁵C levels in complex biological matrices [2].

1 Isotope-dilution LC-MS/MS internal standard for accurate m5C quantification in RNA hydrolysates
2 Dual 13C/D3 label provides +4 Da mass shift, reducing isotopic overlap versus D3-only standards
3 Co-elution design mitigates deuterium-induced retention time shift for improved matrix-effect correction

Why Unlabeled or Fully Deuterated 5-Methylcytidine Analogs Cannot Simply Be Interchanged for This Product


In LC-MS/MS-based nucleoside analysis, directly substituting an internal standard without careful validation introduces significant risks of quantitative inaccuracy. Unlabeled 5-methylcytidine cannot be used because it is indistinguishable from the endogenous analyte [1]. Commercially available per-deuterated forms (e.g., [D₃]-5-methylcytidine) can suffer from a well-documented 'deuterium effect,' where the smaller van der Waals radius of deuterium leads to a chromatographic retention time shift relative to the proteo-analyte, causing non-equivalent matrix effects during electrospray ionization [2]. This shift can bias quantification by up to 59.2% in complex matrices, as demonstrated in systematic comparisons of ²H- and ¹³C/¹⁵N-labeled internal standards [3]. 5-Methylcytidine-13CD3, with its dual ¹³C/D₃ design, provides a +4 Da mass shift, potentially minimizing isotopic interference from the analyte's natural M+1 peak while reducing the chromatographic shift associated with a fully deuterated label, thus offering more reliable co-elution with the native compound.

Unlabeled 5-Methylcytidine
Indistinguishable from endogenous analyte; cannot correct for matrix effects or recovery losses in isotope-dilution workflows
Fully deuterated [D4] analog
Chromatographic retention shift may cause differential matrix effects; quantitative bias documented in comparative studies of 2H- vs 13C/15N-IS
[D3]-only standard (+3 Da)
Mass shift may remain within the analyte natural isotopologue envelope; the +4 Da dual label offers improved baseline resolution for low-level quantification

Head-to-Head Quantitative Evidence: 5-Methylcytidine-13CD3 Versus Alternative Standards


Isotopic Mass Shift: Reduced Spectral Overlap with Analyte Isotopologues

The [M+H]⁺ ion for the target analyte, unlabeled 5-methylcytidine, is observed at m/z 258.1093 [1]. The 5-Methylcytidine-13CD3 standard, with a molecular formula of C₉¹³CH₁₂D₃N₃O₅, provides a calculated [M+H]⁺ ion at m/z 262.128 . This +4.02 Da mass shift is critical for avoiding crosstalk with the naturally occurring M+1 (²H, ¹³C) and M+2 isotopologues of the unlabeled analyte, which can be significant for nucleosides. A [D₃]-only standard (no ¹³C) yields a +3 Da shift, which can still fall within the mass window of the analyte's natural abundance distribution, whereas the dual label offers a cleaner baseline.

Isotopic Mass Shift
Class-level
Target IS [M+H]+ at m/z 262.128 (+4.02 Da) vs unlabeled analyte at m/z 258.109; D3-only comparator yields ~+3.0 Da shift, closer to natural isotopologue envelope
Supports reduced isotopic interference at low analyte concentrations
Data to verify in target matrix; ESI positive ion mode
Mass Spectrometry Internal Standard Isotopic Interference

Chromatographic Co-Elution: Mitigation of Deuterium-Induced Retention Time Shift

A systematic comparison of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards for LC-ESI-MS/MS demonstrated that ²H-labeled standards can exhibit significant chromatographic retention time shifts, causing them to experience different matrix effects than the target analyte [1]. This resulted in a quantitative bias of -38.4% for one analyte in urine. While 5-Methylcytidine-13CD3 contains three deuterium atoms on a terminal methyl group, the presence of the backbone ¹³C mitigates the need for a higher number of deuterium atoms and thus a larger shift. The ¹³C label, which does not cause a measurable retention time shift [2], anchors the standard, promoting superior co-elution compared to a fully deuterated [D₄]-5-methylcytidine standard.

Co-Elution Profile
Class-level
13C/D3 design expected to co-elute with analyte; fully deuterated IS shows reported tR shift of 0.1–0.2 min and quantitative bias up to −38.4% in comparator study
Supports matrix-effect correction parity across the chromatographic peak
Comparative bias reported for 2H-IS in complex biological matrices
Chromatography Deuterium Effect Matrix Effects

Analytical Specificity: Differentiation from Positional Isomer 3-Methylcytidine

The analytical identification of positional isomers like 3-, N4-, and 5-methylcytidine is challenging because their CID mass spectra primarily yield identical nucleobase ions (BH₂⁺) [1]. 5-Methylcytidine-13CD3 serves a dual purpose: it not only provides accurate quantification but also, through its retention time and potential use in higher-energy collisional dissociation (HCD) fingerprinting, can definitively identify the m⁵C modification. Unlabeled 3-methylcytidine (m³C) is a distinct modification with different biological significance, and its misidentification would lead to incorrect biological conclusions. The use of a specific m⁵C-labeled standard ensures chromatographic peak assignment is unambiguous, a critical factor for procurement.

Isomer Specificity
Class-level
5-Methylcytidine-13CD3 co-elutes exclusively with m5C; positional isomer 3-methylcytidine (m3C) exhibits distinct LC retention despite identical CID fragmentation pattern
Prevents m3C misidentification in total RNA hydrolysate analysis
HCD-MS confirmation recommended for ambiguous assignments
Positional Isomers HCD-MS Specificity

Where 5-Methylcytidine-13CD3 Provides Definitive Analytical Value: Key Application Scenarios


Absolute Quantification of RNA m⁵C in Epitranscriptomic Studies

In epitranscriptomics, accurately measuring the dynamic levels of 5-methylcytidine in tRNA, rRNA, and mRNA is fundamental. This standard enables an isotope-dilution LC-MS/MS method for precise absolute quantification of m⁵C, which is essential for correlating modification status with gene expression changes or disease states [1]. Its +4 Da mass shift allows it to be multiplexed with other labeled standards (e.g., +2, +8 Da) for the simultaneous analysis of multiple modified nucleosides in a single run [2].

Clinical Metabolomics and Cancer Biomarker Discovery in Urine

The aberrant excretion of modified nucleosides, including 5-methylcytidine, in urine has been linked to various cancers. Accurate quantification using isotope dilution with this standard is critical for the method's sensitivity and precision, achieving limits of detection in the low femtomole range necessary to establish statistically significant differences between healthy controls and patient cohorts [3].

NAIL-MS Studies of RNA Modification Dynamics and Turnover

Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) is a powerful technique to distinguish pre-existing from newly synthesized RNA modifications. 5-Methylcytidine-13CD3 serves as the critical internal standard that allows researchers to differentiate the quantitative signal of the exogenous standard from the biosynthetically heavy-labeled methyl marks, enabling the calculation of modification half-lives and turnover rates [4].

Application
Selection Property
Validation Focus
Epitranscriptomic m5C quantification
+4 Da dual-label mass shift
Isotope-dilution method accuracy verification
Urinary nucleoside biomarker research
Matrix-effect correction in complex biological matrices
Co-elution and recovery assessment in urine matrix
NAIL-MS modification turnover studies
Exogenous vs biosynthetic signal resolution
Modification half-life and turnover rate calculation
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